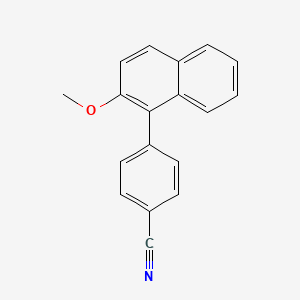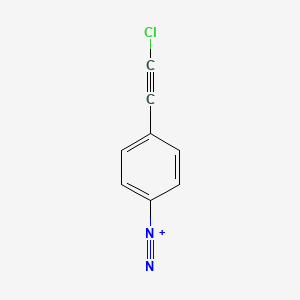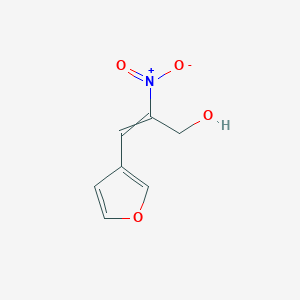![molecular formula C21H36O2Si2 B14191287 [1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) CAS No. 925209-59-2](/img/structure/B14191287.png)
[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of indene and triethylsilane groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) typically involves the reaction of indene derivatives with triethylsilane under specific conditions. One common method is the Williamson ether synthesis, where the indene derivative is reacted with a suitable halide in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of [1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reducing agents like triethylsilane.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halides and bases are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce silyl ethers.
Wissenschaftliche Forschungsanwendungen
[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound may be used in the study of biological systems and interactions.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of [1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) involves its interaction with molecular targets through its functional groups. The indene and triethylsilane groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include catalytic processes and molecular binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AZD5582: A compound with similar structural features, used in apoptosis research.
Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate: Another compound with bis(oxy) groups, used in polymer synthesis.
Uniqueness
[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) is unique due to its specific combination of indene and triethylsilane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
925209-59-2 |
|---|---|
Molekularformel |
C21H36O2Si2 |
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
triethyl-[(6-triethylsilyloxy-1H-inden-5-yl)oxy]silane |
InChI |
InChI=1S/C21H36O2Si2/c1-7-24(8-2,9-3)22-20-16-18-14-13-15-19(18)17-21(20)23-25(10-4,11-5)12-6/h13-14,16-17H,7-12,15H2,1-6H3 |
InChI-Schlüssel |
WANVYVSZXBRRKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC1=C(C=C2C=CCC2=C1)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)


![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)

![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)
